REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([NH:5][C:6]1[C:11]([Cl:12])=[CH:10][CH:9]=[CH:8][C:7]=1[Cl:13])=[O:4].[F:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]([C:34]2[CH:39]=[CH:38][C:37]([F:40])=[CH:36][CH:35]=2)[CH2:22][CH2:23][CH2:24][N:25]2[CH2:30][CH2:29][NH:28][CH2:27][CH:26]2[C:31]([NH2:33])=[O:32])=[CH:17][CH:16]=1.C(N(CC)CC)C>CN(C)C=O>[OH2:4].[ClH:1].[ClH:1].[NH2:33][C:31]([CH:26]1[N:25]([CH2:24][CH2:23][CH2:22][CH:21]([C:18]2[CH:17]=[CH:16][C:15]([F:14])=[CH:20][CH:19]=2)[C:34]2[CH:39]=[CH:38][C:37]([F:40])=[CH:36][CH:35]=2)[CH2:30][CH2:29][N:28]([CH2:2][C:3]([NH:5][C:6]2[C:11]([Cl:12])=[CH:10][CH:9]=[CH:8][C:7]=2[Cl:13])=[O:4])[CH2:27]1)=[O:32] |f:4.5.6.7|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)NC1=C(C=CC=C1Cl)Cl
|
Name
|
1-[4,4-bis(4-fluorophenyl)butyl]-2-piperazinecarboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(CCCN1C(CNCC1)C(=O)N)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 5 hours at 70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice-water
|
Type
|
FILTRATION
|
Details
|
The precipitated product was filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
The solution was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column-chromatography over silica gel using
|
Type
|
ADDITION
|
Details
|
a mixture of trichloromethane and methanol (95:5 by volume) as eluent
|
Type
|
CUSTOM
|
Details
|
The pure fractions were collected
|
Type
|
CUSTOM
|
Details
|
the eluent was evaporated
|
Type
|
FILTRATION
|
Details
|
The salt was filtered off
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes in 1,1'-oxybisethane
|
Duration
|
30 min
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
O.Cl.Cl.NC(=O)C1CN(CCN1CCCC(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F)CC(=O)NC1=C(C=CC=C1Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |